Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate, often involves multicomponent reactions (MCRs). These reactions are high-yielding, operationally friendly, and time- and cost-effective . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate has diverse scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various biologically active compounds.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, exerting its biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 7-amino-4-methyl-1H-indole-3-carboxylate include:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide: Investigated for its antiviral properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to exhibit distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 7-amino-4-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-3-16-12(15)8-6-14-11-9(13)5-4-7(2)10(8)11/h4-6,14H,3,13H2,1-2H3 |
InChI Key |
OJAAZKRPXILNPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C12)C)N |
Origin of Product |
United States |
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